molecular formula C24H21N3O4 B14997349 2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B14997349
M. Wt: 415.4 g/mol
InChI Key: AKOSCKMOJYFGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide features a quinazolinone core substituted with a benzyl group at position 3 and an acetamide moiety linked to a 2-methoxyphenyl group. The quinazolinone scaffold is known for its pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C24H21N3O4/c1-31-21-14-8-6-12-19(21)25-22(28)16-26-20-13-7-5-11-18(20)23(29)27(24(26)30)15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,25,28)

InChI Key

AKOSCKMOJYFGJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a member of the quinazolinone family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N3O4C_{24}H_{21}N_{3}O_{4} with a molecular weight of approximately 415.45 g/mol. Its structure features a quinazolinone core, a benzyl group, and a methoxyphenylacetamide moiety. The unique arrangement of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC24H21N3O4
Molecular Weight415.45 g/mol
IUPAC Name2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(2-methoxyphenyl)acetamide

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies demonstrated that these compounds could inhibit key enzymes involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazolinone derivatives generally display activity against a range of pathogens. For example, structure-activity relationship studies have indicated that modifications in the benzyl and methoxy groups can enhance antibacterial potency against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor functions. For example, related compounds have been identified as potent inhibitors of α-glucosidase, which is relevant in diabetes management.

Case Studies

  • Anticancer Activity : A study demonstrated that a related quinazolinone derivative exhibited an IC50 value of 5 μM against breast cancer cells, significantly lower than standard chemotherapeutics .
  • Antimicrobial Efficacy : In another case, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Benzyl Substituents : Enhance lipophilicity and cellular uptake.
  • Methoxy Group : Improves solubility and bioavailability.
  • Dioxo Functionality : Essential for interaction with biological targets.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Quinazolinone 3-benzyl, N-(2-methoxyphenyl)acetamide Not reported -
Compound 39 Quinazoline sulfonyl 4-piperidin-1-yl, N-(2-methoxyphenyl) Anticancer (HCT-1, MCF-7)
2-(4-Oxo-3-phenylquinazolin-2-yl)thioacetohydrazide Quinazolinone thioether Phenyl, thioacetohydrazide Antimicrobial
N-(4-Methoxyphenyl)-2-(4-morpholinylquinazoline sulfonyl)acetamide Quinazoline sulfonyl 4-morpholinyl, N-(4-methoxyphenyl) Anticancer (PC-3, HT-15)

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide?

Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the quinazolinone core via cyclization of methyl 2-isothiocyanatobenzoate and glycine, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Step 2: Functionalization of the core using N,N′-carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by coupling with substituted acetamide intermediates (e.g., chloroacetylated derivatives in DMF with K₂CO₃ as a base). Reaction progress is monitored via TLC .
  • Step 3: Purification via recrystallization or column chromatography. Yield optimization requires precise stoichiometric ratios (e.g., 1.5 equivalents of chloroacetylated reagent) and controlled reaction times .

Q. How is the molecular structure of this compound validated in academic research?

Answer: Structural confirmation employs:

  • Single-crystal X-ray diffraction (SCXRD): Provides atomic-level resolution of the quinazolinone core and acetamide sidechain. Parameters like bond angles and torsional strain are analyzed to confirm stereochemistry .
  • Spectroscopic techniques:
    • ¹H/¹³C NMR: Peaks at δ ~7.5–8.2 ppm (aromatic protons) and δ ~170–175 ppm (carbonyl carbons) are characteristic .
    • IR spectroscopy: Stretching vibrations for C=O (1650–1750 cm⁻¹) and N-H (3200–3350 cm⁻¹) .

Q. What in vitro assays are used to evaluate the pharmacological activity of this compound?

Answer:

  • Anticonvulsant activity: Tested in pentylenetetrazole (PTZ)-induced seizure models in mice. Metrics include latency to seizure onset and mortality rates .
  • Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition: GABA₀ receptor binding assays using radiolabeled ligands (e.g., [³H]-muscimol) to quantify affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for substituted derivatives?

Answer:

  • Systematic substitution analysis: Compare analogs with varying substituents (e.g., 3-Cl, 4-OMe, 2,4-diF) to identify critical functional groups. For example, 3-Cl substitution enhances GABAergic affinity, while 4-OMe reduces cytotoxicity .
  • Computational docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in target proteins (e.g., GABA receptors). Contradictions arise when steric hindrance or solvation effects are overlooked experimentally .
  • Meta-analysis: Aggregate data from multiple studies to identify trends. For instance, bulky benzyl groups at the quinazolinone 3-position often reduce bioavailability despite improving target binding .

Q. What computational methods are employed to optimize the synthesis and bioactivity of this compound?

Answer:

  • Reaction path searching: Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energy-efficient pathways .
  • QSAR modeling: Machine learning algorithms correlate substituent descriptors (e.g., Hammett σ, logP) with bioactivity. For example, electron-withdrawing groups improve anticonvulsant potency .
  • ADMET prediction: Tools like SwissADME forecast pharmacokinetic properties (e.g., BBB permeability) to prioritize derivatives for synthesis .

Q. How can researchers design experiments to assess metabolic stability and toxicity in preclinical models?

Answer:

  • In vitro metabolism: Use liver microsomes (human or murine) to measure half-life (t½) via LC-MS. CYP450 isoforms responsible for degradation are identified using isoform-specific inhibitors .
  • In vivo toxicity: Acute toxicity studies in rodents (OECD 423 guidelines) monitor weight loss, organ histopathology, and serum biomarkers (e.g., ALT, AST) at escalating doses .
  • Genotoxicity screening: Ames test for mutagenicity and comet assay for DNA damage. Derivatives with nitro groups (e.g., 4-NO₂) require rigorous testing due to potential carcinogenicity .

Q. What strategies are recommended for improving the aqueous solubility of this compound?

Answer:

  • Prodrug design: Introduce phosphate or glycoside moieties at the acetamide nitrogen, which hydrolyze in vivo to release the active compound .
  • Co-crystallization: Formulate with co-formers (e.g., succinic acid) to enhance dissolution rates. SCXRD confirms crystal packing modifications .
  • Nanoformulation: Encapsulate in PLGA nanoparticles or liposomes. Dynamic light scattering (DLS) and zeta potential measurements optimize particle size and stability .

Q. How do researchers validate target engagement in complex biological systems?

Answer:

  • Photoaffinity labeling: Incorporate a photoreactive group (e.g., diazirine) into the compound. UV irradiation crosslinks the molecule to its target, identified via SDS-PAGE and mass spectrometry .
  • Cellular thermal shift assay (CETSA): Monitor target protein denaturation upon compound binding using Western blot or fluorescence-based readouts .
  • In silico validation: Compare experimental binding data (e.g., SPR) with docking scores to refine computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.